Cis-Trans Isomerization Kinetics
In model peptide systems (N-acetyl-amino acid methyl esters in water at 37 °C), 4,4-difluoroproline (Dfp) exhibits a cis-to-trans isomerization rate (kcᵢₛ₋ₜₒ₋ₜᵣₐₙₛ) of 0.163 ± 0.016 s⁻¹, compared to 0.033 ± 0.002 s⁻¹ for unsubstituted proline—a 4.9-fold acceleration. This distinguishes Dfp from (4R)-fluoroproline (0.087 ± 0.009 s⁻¹; 2.6-fold vs. Pro) and (4S)-fluoroproline (0.041 ± 0.004 s⁻¹; 1.2-fold vs. Pro). Critically, Dfp maintains a trans/cis equilibrium constant (Kₜᵣₐₙₛ/cᵢₛ = 3.49 ± 0.11) close to proline (4.95 ± 0.05), in contrast to R-Flp (7.16 ± 0.31) and S-Flp (2.62 ± 0.07), which significantly bias the equilibrium toward trans or cis, respectively [1]. This unique kinetic profile—accelerated isomerization without perturbing equilibrium—is not achievable with any monofluorinated or unsubstituted analog.
| Evidence Dimension | Cis-to-trans isomerization rate (kcᵢₛ₋ₜₒ₋ₜᵣₐₙₛ, s⁻¹) at 37 °C in water |
|---|---|
| Target Compound Data | 0.163 ± 0.016 s⁻¹ |
| Comparator Or Baseline | Pro (0.033 ± 0.002 s⁻¹); R-Flp (0.087 ± 0.009 s⁻¹); S-Flp (0.041 ± 0.004 s⁻¹) |
| Quantified Difference | 4.9-fold faster than Pro; 1.9-fold faster than R-Flp; 4.0-fold faster than S-Flp |
| Conditions | N-acetyl-amino acid methyl ester model compounds; ¹H NMR in D₂O; pH not specified; 37 °C for kinetics, 25 °C for equilibrium |
Why This Matters
A 5-fold acceleration of prolyl isomerization without altering the cis/trans equilibrium uniquely decouples kinetic from thermodynamic proline effects in protein folding, enabling experimental disentanglement of these two contributions—a capability neither proline nor monofluorinated prolines can provide.
- [1] Kubyshkin V, Davis R, Budisa N. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein J Org Chem. 2021;17:439–460 (Table 1). doi:10.3762/bjoc.17.40 View Source
